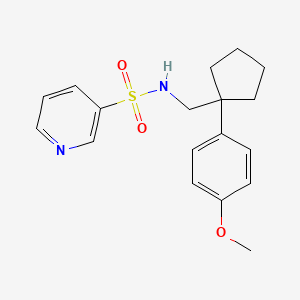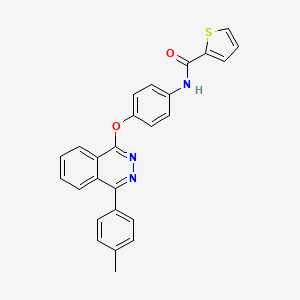
N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a phthalazine ring, which is a heterocyclic compound consisting of two condensed benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and phthalazine rings are likely to contribute to the compound’s aromaticity, while the carboxamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxamide group and the nonpolar aromatic rings .Wissenschaftliche Forschungsanwendungen
1. Application in High-Performance Polymeric Materials
N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide, as part of the cyano-terminated poly(phthalazinone ether amide) family, has potential use in high-performance polymeric materials. These polymers exhibit excellent thermal stability and are suitable for use in conditions requiring high resistance to heat. The cured samples of these polymers become insoluble in common organic solvents, indicating their robustness in various chemical environments (Yu et al., 2009).
2. Solubility and Thermal Properties in Polymer Synthesis
The compound forms part of a class of soluble aromatic polyamides, which have inherent viscosities and are soluble in polar aprotic solvents like DMAc and NMP. These polymers demonstrate excellent thermal properties, with glass transition temperatures (Tg) above 280°C. This characteristic makes them suitable for applications requiring materials that maintain structural integrity at high temperatures (Zhang, 2002).
3. Role in Antimicrobial Agents
This compound derivatives have been studied for their potential as antimicrobial agents. These compounds have been tested against various bacteria and fungi, indicating their potential use in medical and pharmaceutical applications (Desai, Dodiya, & Shihora, 2011).
4. Incorporation in Polyvinyl Alcohol for Anticancer Applications
This compound is involved in the synthesis of new phthalimides compounds, which have been tested for antibacterial and anticancer activities. The modified polyvinyl alcohol containing these compounds shows potential as an anticancer agent, highlighting its role in the development of new therapeutic materials (Samir, Saeed, & Matty, 2018).
5. Synthesis of Aromatic Polyamides
The compound plays a significant role in the synthesis of aromatic polyamides containing phthalazinone moiety. These polyamides are amorphous, soluble in many organic solvents, and can be cast into transparent films with good mechanical properties. They exhibit high thermal stability and are essentially colorless, making them useful in various industrial applications (Tan et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[4-(4-methylphenyl)phthalazin-1-yl]oxyphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2S/c1-17-8-10-18(11-9-17)24-21-5-2-3-6-22(21)26(29-28-24)31-20-14-12-19(13-15-20)27-25(30)23-7-4-16-32-23/h2-16H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXIKFWVHATRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)NC(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide](/img/structure/B2651801.png)
![4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2651803.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide](/img/structure/B2651804.png)


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2651807.png)
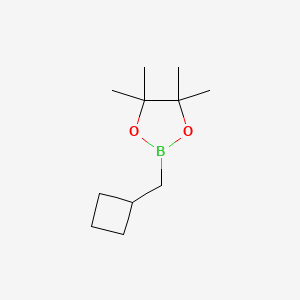
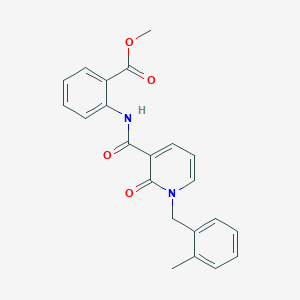
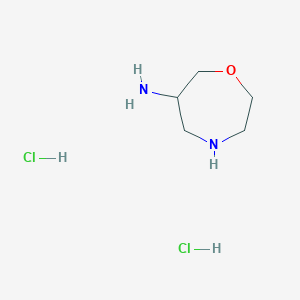
![(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/no-structure.png)
![1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2651818.png)
![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)
![N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2651820.png)
